![molecular formula C17H12ClF3N4O B2926621 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 2085690-02-2](/img/structure/B2926621.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide” is a chemical compound with the CAS Number: 914637-57-3 . It has a molecular weight of 279.69 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine . Its InChI Code is 1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 279.69 . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Synthesis and Chemical Properties
A notable aspect of research on this compound involves its synthesis and the exploration of its chemical properties. Studies detail innovative synthetic routes and chemical reactions to produce derivatives of pyrazole carboxamides, which are significant for their biological and pharmacological activities. For instance, research on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the chemical versatility and potential therapeutic applications of compounds structurally related to the given chemical (Rahmouni et al., 2016). Similarly, the synthesis and biological evaluation of compounds for their antifungal activities suggest the broad utility of this chemical class in developing new therapeutics (Wu et al., 2012).
Biological Activities
The biological activities of compounds related to "1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide" have been extensively studied. These compounds have been evaluated for their potential as fungicides, insecticides, and treatments for various diseases. For example, derivatives of this chemical structure have shown moderate antifungal activities, with some compounds displaying significant inhibitory effects on phytopathogenic fungi, indicating their potential in agricultural applications (Wu et al., 2012). Additionally, research into the nematocidal activity of fluorine-containing pyrazole carboxamides against Meloidogyne incognita suggests potential applications in addressing parasitic nematode infestations (Zhao et al., 2017).
Molecular Interactions and Mechanistic Studies
Understanding the molecular interactions and mechanisms of action of these compounds is crucial for their therapeutic application. Studies on the interaction of pyrazole-3-carboxamide derivatives with cannabinoid receptors have provided insights into their potential therapeutic uses, including the treatment of conditions modulated by these receptors (Shim et al., 2002). These findings highlight the importance of molecular design and the potential for targeted therapies using compounds with this chemical backbone.
将来の方向性
Trifluoromethylpyridine (TFMP) and its intermediates, which this compound is a part of, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .
作用機序
Target of Action
Similar compounds have been found to target bacterial phosphopantetheinyl transferases , which are essential for bacterial cell viability and virulence .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the growth of strains that are resistant to other fungicides . This suggests that the compound may interact with its targets in a unique way, potentially disrupting normal cellular processes and leading to cell death .
Biochemical Pathways
Based on the potential target mentioned above, it can be inferred that the compound may interfere with the synthesis of coenzyme a (coa) derivatives in bacteria, disrupting essential metabolic processes .
Result of Action
Given its potential target, it can be inferred that the compound may disrupt essential metabolic processes in bacteria, leading to cell death .
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O/c1-10-13(16(26)24-12-5-3-2-4-6-12)9-23-25(10)15-14(18)7-11(8-22-15)17(19,20)21/h2-9H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVOVZATBNKCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2926538.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2926539.png)
![Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926541.png)
![(Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2926542.png)

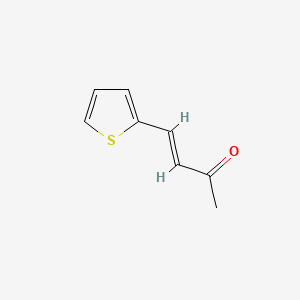

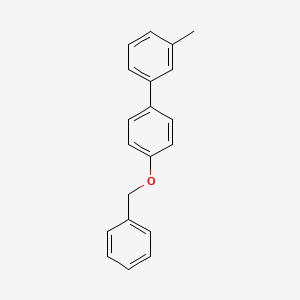
![methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2926549.png)

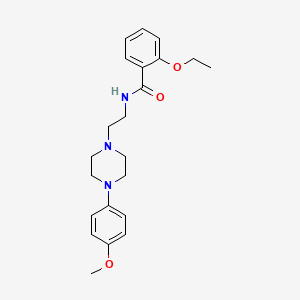
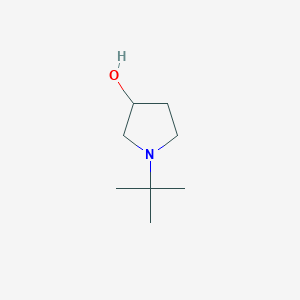
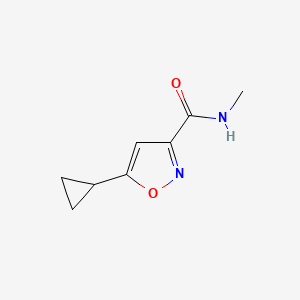
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2926558.png)
